molecular formula C17H26N6O2S B6100770 4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(1-thiophen-3-ylpropan-2-yl)butanamide

4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(1-thiophen-3-ylpropan-2-yl)butanamide

Cat. No.: B6100770
M. Wt: 378.5 g/mol
InChI Key: DEOZAGNOESDADL-UHFFFAOYSA-N
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Description

4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(1-thiophen-3-ylpropan-2-yl)butanamide is a complex organic compound that features a tetrazole ring, a morpholine moiety, and a thiophene group

Properties

IUPAC Name

4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(1-thiophen-3-ylpropan-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O2S/c1-14(11-15-4-10-26-13-15)18-17(24)3-2-5-23-16(19-20-21-23)12-22-6-8-25-9-7-22/h4,10,13-14H,2-3,5-9,11-12H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOZAGNOESDADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)NC(=O)CCCN2C(=NN=N2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(1-thiophen-3-ylpropan-2-yl)butanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Morpholine Group: The morpholine moiety can be introduced via nucleophilic substitution reactions.

    Incorporation of the Thiophene Group: This step often involves the use of thiophene derivatives and coupling reactions.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or sulfonates as electrophiles.

Major Products

    Oxidation: Sulfoxides or sulfones derived from the thiophene group.

    Reduction: Amines derived from the tetrazole ring.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, this compound may be used to study the interactions of tetrazole-containing molecules with biological targets, such as enzymes or receptors.

Medicine

The unique structural features of this compound make it a potential candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

In industrial applications, this compound could be used in the development of new polymers or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(1-thiophen-3-ylpropan-2-yl)butanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The tetrazole ring could mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of a tetrazole ring, morpholine moiety, and thiophene group in 4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(1-thiophen-3-ylpropan-2-yl)butanamide is unique and not commonly found in other compounds. This unique structure may confer specific biological activities or chemical reactivity that is not observed in similar compounds.

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